2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one
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Overview
Description
2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one is a chemical compound that belongs to the benzofuran family. . This compound features a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods typically require specific reaction conditions, such as the use of strong bases or catalysts, and controlled temperatures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one has several scientific research applications:
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may exert pro-oxidative effects, leading to an increase in reactive oxygen species in cancer cells. This interaction can induce cell death and inhibit tumor growth. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A sulfur-containing analog of benzofuran, also studied for its biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C13H14O2 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H14O2/c1-8(2)12(14)11-7-10-6-4-5-9(3)13(10)15-11/h4-8H,1-3H3 |
InChI Key |
MBEVPLLZCDSBLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(O2)C(=O)C(C)C |
Origin of Product |
United States |
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